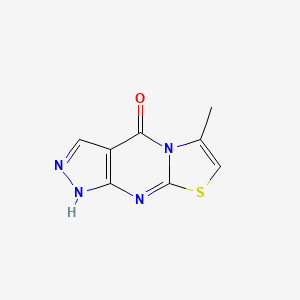![molecular formula C11H18O4 B12803653 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one CAS No. 33148-34-4](/img/structure/B12803653.png)
6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,7-Trimethoxybicyclo[420]octan-2-one is a bicyclic organic compound characterized by its unique structure, which includes three methoxy groups attached to the bicyclo[420]octane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one typically involves the use of specific catalysts and reaction conditions. One method involves the use of a rhodium (I) complex as a catalyst, which facilitates the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods: Industrial production methods for 6,7,7-Trimethoxybicyclo[42 the principles of tandem catalysis and efficient synthetic procedures can be applied to scale up the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of methoxy groups and the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, photochemical reactions of stereoisomeric bicyclic ketones can lead to the formation of unsaturated aldehydes or photoreduction products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Wirkmechanismus
The mechanism of action of 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can lead to the formation of reactive intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one include other bicyclic ketones and methoxy-substituted bicyclic compounds. Examples include 7,7-Diethoxybicyclo[4.2.0]octan-2-one and 8-azabicyclo[3.2.1]octane derivatives .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of three methoxy groups.
Eigenschaften
CAS-Nummer |
33148-34-4 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
6,7,7-trimethoxybicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C11H18O4/c1-13-10-6-4-5-9(12)8(10)7-11(10,14-2)15-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
FRIAFSFKZSQGEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC12CCCC(=O)C1CC2(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


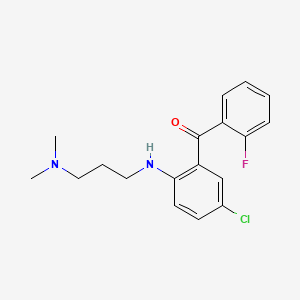
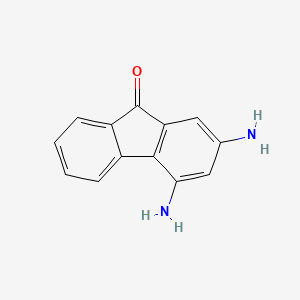
![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
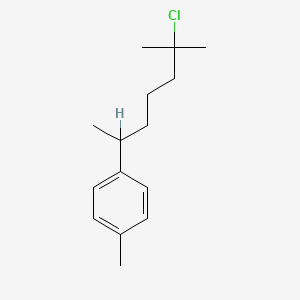

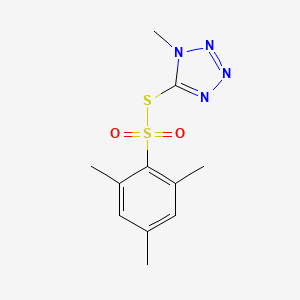

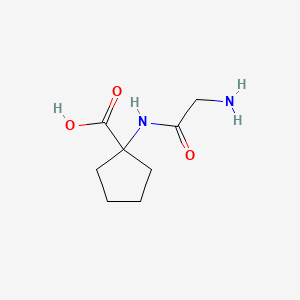
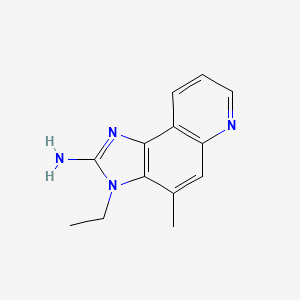
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
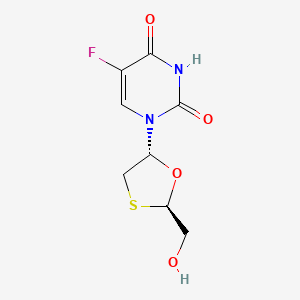
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
